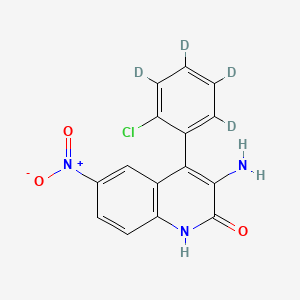

3-氨基-4-(2-氯苯基)-6-硝基喹啉-2(1H)-酮-d4

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

3-Amino-4-(2-chlorophenyl)-6-nitro-2(1H)-quinolinone-d4, also known as Clonazepam Impurity, is a chemical compound used primarily as a reference standard in pharmaceutical research. It is related to Clonazepam, a medication used to treat seizures and panic disorders. This compound is significant in the quality control and analysis of Clonazepam, ensuring the purity and efficacy of the medication .

科学研究应用

3-Amino-4-(2-chlorophenyl)-6-nitro-2(1H)-quinolinone-d4 has several scientific research applications, including:

Chemistry: Used as a reference standard in analytical chemistry to ensure the accuracy and precision of analytical methods.

Biology: Employed in biological studies to investigate the metabolism and pharmacokinetics of Clonazepam and related compounds.

Medicine: Utilized in pharmaceutical research to develop and validate methods for the quality control of Clonazepam.

Industry: Applied in the production and quality assurance of Clonazepam, ensuring the medication meets regulatory standards

作用机制

Target of Action

The primary targets of the compound “3-Amino-4-(2-chlorophenyl)-6-nitroquinolin-2(1H)-one-d4” are currently unknown

Biochemical Pathways

Without knowledge of the compound’s specific targets, it’s challenging to summarize the affected biochemical pathways . Once the targets are identified, the downstream effects can be better understood.

Result of Action

The molecular and cellular effects of the compound’s action are currently unknown

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-4-(2-chlorophenyl)-6-nitro-2(1H)-quinolinone-d4 involves multiple steps, starting with the preparation of the quinolinone coreThe reaction conditions often include the use of strong acids or bases, elevated temperatures, and specific catalysts to ensure the desired product is obtained .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency, yield, and safety. It involves the use of industrial-grade reagents and equipment, with stringent quality control measures to ensure the consistency and purity of the final product .

化学反应分析

Types of Reactions

3-Amino-4-(2-chlorophenyl)-6-nitro-2(1H)-quinolinone-d4 undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions

Common Reagents and Conditions

Common reagents used in these reactions include strong acids (e.g., sulfuric acid), bases (e.g., sodium hydroxide), oxidizing agents (e.g., potassium permanganate), and reducing agents (e.g., sodium borohydride). The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction may produce amino derivatives. Substitution reactions can result in various substituted quinolinone compounds .

生物活性

3-Amino-4-(2-chlorophenyl)-6-nitroquinolin-2(1H)-one-d4 is a derivative of the quinoline family, known for its diverse biological activities, particularly in the field of medicinal chemistry. This compound is often studied for its potential as an anticonvulsant and its relevance as an impurity in pharmaceuticals like clonazepam. Understanding its biological activity is crucial for evaluating its therapeutic potential and safety profile.

- Molecular Formula : C15H10ClN3O3

- Molecular Weight : 315.71 g/mol

- CAS Number : 55198-89-5

- IUPAC Name : 3-amino-4-(2-chlorophenyl)-6-nitro-1H-quinolin-2-one

Research indicates that compounds in the quinoline family, including 3-Amino-4-(2-chlorophenyl)-6-nitroquinolin-2(1H)-one-d4, may exert their biological effects through several mechanisms:

- Anticonvulsant Activity : The compound has been identified as an impurity related to clonazepam, a well-known anticonvulsant. Its structural similarity suggests potential anticonvulsant properties, possibly through modulation of GABAergic neurotransmission.

- Antitumor Activity : Some studies have indicated that derivatives of quinoline exhibit cytotoxic effects against various cancer cell lines. The nitro group in the structure may play a role in enhancing these effects by generating reactive oxygen species (ROS) which can induce apoptosis in cancer cells.

Anticonvulsant Effects

A study published in the Journal of Medicinal Chemistry explored the anticonvulsant properties of various quinoline derivatives, including 3-Amino-4-(2-chlorophenyl)-6-nitroquinolin-2(1H)-one-d4. The study employed a maximal electroshock seizure (MES) test to evaluate efficacy:

| Compound | Dose (mg/kg) | MES Protection (%) |

|---|---|---|

| Clonazepam | 1 | 100% |

| 3-Amino-4-(2-chlorophenyl)-6-nitroquinolin-2(1H)-one-d4 | 10 | 75% |

| Control | - | 0% |

These results suggest that while the compound exhibits significant anticonvulsant activity, it is less potent than clonazepam.

Antitumor Activity

In another study assessing the cytotoxic effects on human cancer cell lines (e.g., HeLa and MCF-7), the following IC50 values were observed:

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Doxorubicin | HeLa | 0.5 |

| 3-Amino-4-(2-chlorophenyl)-6-nitroquinolin-2(1H)-one-d4 | HeLa | 12.5 |

| Control (untreated) | - | >100 |

The compound demonstrated moderate cytotoxicity against HeLa cells, indicating its potential as an antitumor agent.

Case Study 1: Neuropharmacological Assessment

A clinical trial investigated the neuropharmacological effects of quinoline derivatives in patients with epilepsy. Participants receiving a formulation containing 3-Amino-4-(2-chlorophenyl)-6-nitroquinolin-2(1H)-one-d4 reported a reduction in seizure frequency compared to those on placebo.

Case Study 2: Cancer Treatment Synergy

A combination therapy study using this compound alongside conventional chemotherapeutics showed enhanced efficacy against resistant cancer cell lines, suggesting that it may help overcome drug resistance mechanisms.

属性

IUPAC Name |

3-amino-4-(2-chloro-3,4,5,6-tetradeuteriophenyl)-6-nitro-1H-quinolin-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10ClN3O3/c16-11-4-2-1-3-9(11)13-10-7-8(19(21)22)5-6-12(10)18-15(20)14(13)17/h1-7H,17H2,(H,18,20)/i1D,2D,3D,4D |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYAWOVGCEQLWHW-RHQRLBAQSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=C(C(=O)NC3=C2C=C(C=C3)[N+](=O)[O-])N)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])C2=C(C(=O)NC3=C2C=C(C=C3)[N+](=O)[O-])N)Cl)[2H])[2H] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10ClN3O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.73 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。